molecular formula C23H18N2O B127408 1-Trityl-1H-imidazole-4-carbaldehyde CAS No. 33016-47-6

1-Trityl-1H-imidazole-4-carbaldehyde

Cat. No. B127408
CAS RN: 33016-47-6
M. Wt: 338.4 g/mol
InChI Key: YQYLLBSWWRWWAY-UHFFFAOYSA-N
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Patent
US07084135B1

Procedure details

The product from Step 8.a. (2.04 g, 6.00 mmol) was suspended in DMSO (10.0 ml) and Et3N (3.34 ml, 24.0 mmol) and SO3-pyridine complex (2.39 g, 15.0 mmol) were added at room temperature. The mixture was warmed at about 110° C. for about 1 hour and then allowed to cool. The mixture was poured into 150 ml H2O and the product was filtered off. The residue was treated with saturated NaHCO3 solution (50 ml) and extracted 2×100 ml CH2Cl2. The combined CH2Cl2 layers were washed with 5% citric acid solution (100 ml), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was crystallized from MeOH and H2O. Yield=1.08 g (53%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]=[CH:5][N:6]([C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1.CCN(CC)CC.O>CS(C)=O>[C:21]1([C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:6]2[CH:7]=[C:3]([CH:2]=[O:1])[N:4]=[CH:5]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.34 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product was filtered off
ADDITION
Type
ADDITION
Details
The residue was treated with saturated NaHCO3 solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted 2×100 ml CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 layers were washed with 5% citric acid solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from MeOH and H2O

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)C=O)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.